molecular formula C19H14N2O2S B11123128 N-(2-furylmethyl)-2-(2-thienyl)-4-quinolinecarboxamide

N-(2-furylmethyl)-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No.: B11123128
M. Wt: 334.4 g/mol
InChI Key: KVZLHDHHFIYJQN-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound that incorporates furan, thiophene, and quinoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated quinoline.

    Attachment of the Furan Group: The furan moiety can be attached through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride derivative of the quinoline-thiophene intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under mild conditions.

Industrial Production Methods

Industrial production of N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide, which have shown various biological activities.

    Furan Derivatives: Compounds like furan-2-carboxamide, known for their antimicrobial properties.

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H14N2O2S/c22-19(20-12-13-5-3-9-23-13)15-11-17(18-8-4-10-24-18)21-16-7-2-1-6-14(15)16/h1-11H,12H2,(H,20,22)

InChI Key

KVZLHDHHFIYJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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